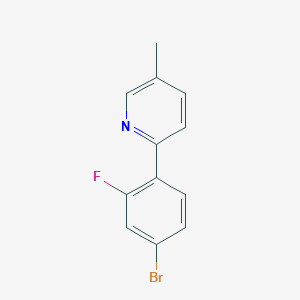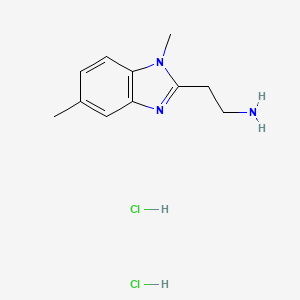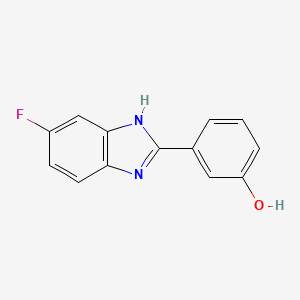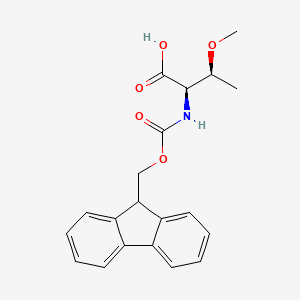
Fmoc-O-metil-D-treonina
Descripción general
Descripción
Fmoc-O-methyl-D-threonine: is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-O-methyl-D-threonine is widely used in the synthesis of peptides and proteins. Its Fmoc protecting group allows for selective deprotection and coupling, making it a valuable tool in SPPS .
Biology: In biological research, peptides synthesized using Fmoc-O-methyl-D-threonine can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine: Peptides containing Fmoc-O-methyl-D-threonine residues are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: The compound is used in the production of custom peptides for research and pharmaceutical applications. Its use in SPPS allows for the efficient synthesis of complex peptides and proteins .
Mecanismo De Acción
Target of Action
Fmoc-O-methyl-D-threonine, also known as Fmoc-D-Thr(Me)-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-O-methyl-D-threonine acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This compound interacts with its targets (the amine groups) by forming a carbamate . This carbamate is stable under the conditions typically used in peptide synthesis, protecting the amine group from unwanted reactions .
Biochemical Pathways
The use of Fmoc-O-methyl-D-threonine in peptide synthesis affects the biochemical pathways involved in protein production. By protecting the amine groups of amino acids, it allows for the controlled formation of peptide bonds, which are crucial for the creation of proteins .
Pharmacokinetics
Its stability under the conditions used in peptide synthesis and its ability to be removed by base make it a valuable tool in this context .
Result of Action
The primary result of the action of Fmoc-O-methyl-D-threonine is the protection of amine groups during peptide synthesis. This allows for the controlled formation of peptide bonds, facilitating the production of proteins . After the peptide synthesis is complete, the Fmoc group can be removed by base .
Action Environment
The efficacy and stability of Fmoc-O-methyl-D-threonine are influenced by the conditions under which peptide synthesis is carried out. For example, the Fmoc group is base-labile, meaning it can be removed by base . Therefore, the pH of the environment can affect its stability. Additionally, the compound is typically used in solution, so the choice of solvent can also impact its action .
Análisis Bioquímico
Biochemical Properties
Fmoc-O-methyl-D-threonine is primarily used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction forms a carbamate, which is a key component in the formation of peptides .
Cellular Effects
The Fmoc group, to which Fmoc-O-methyl-D-threonine belongs, is known to play a significant role in peptide synthesis, which is a fundamental process in cellular function .
Molecular Mechanism
The molecular mechanism of Fmoc-O-methyl-D-threonine involves the protection of amines during peptide synthesis . The Fmoc group is introduced to the amine through a reaction with Fmoc-Cl, forming a carbamate . This carbamate can then participate in peptide bond formation. The Fmoc group is base-labile, meaning it can be removed by a base, such as piperidine .
Temporal Effects in Laboratory Settings
The Fmoc group, including Fmoc-O-methyl-D-threonine, is known for its stability in peptide synthesis . It is resistant to acid, making it suitable for use in SPPS, where acid-labile linkers are often used . The Fmoc group can be rapidly removed by a base, with piperidine being the preferred choice due to its ability to form a stable adduct with the dibenzofulvene byproduct .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-methyl-D-threonine typically involves the protection of the amino group of D-threonine with the Fmoc group. This can be achieved by reacting D-threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as in the presence of sodium bicarbonate in aqueous dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which provides increased stability and lower formation of by-products .
Industrial Production Methods: Industrial production of Fmoc-O-methyl-D-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of solvents like N,N-dimethylformamide (DMF) and bases such as piperidine is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-O-methyl-D-threonine primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using secondary amines like piperidine in DMF . The compound can also participate in peptide bond formation reactions during SPPS.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.
Peptide Bond Formation: Coupling reagents such as HATU or DIC are used in the presence of bases like DIPEA to form peptide bonds.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amino form of O-methyl-D-threonine.
Peptide Synthesis: Formation of peptide chains with O-methyl-D-threonine as a residue.
Comparación Con Compuestos Similares
Fmoc-O-tert-butyl-D-threonine: Similar to Fmoc-O-methyl-D-threonine but with a tert-butyl group instead of a methyl group.
Fmoc-O-methyl-L-threonine: The L-isomer of Fmoc-O-methyl-D-threonine, used in similar applications but with different stereochemistry.
Uniqueness: Fmoc-O-methyl-D-threonine is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protecting group, which provides stability and selectivity during peptide synthesis. Its methyl group offers different steric and electronic properties compared to other protecting groups, making it suitable for specific synthetic applications .
Propiedades
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQZFFOTLSMMA-KPZWWZAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


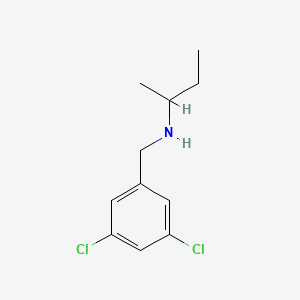
![4-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1532229.png)


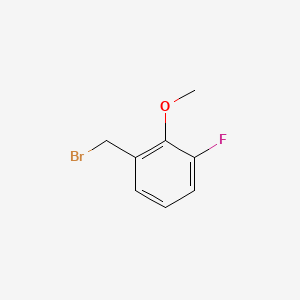
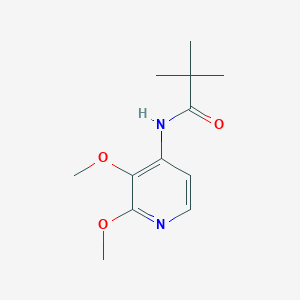
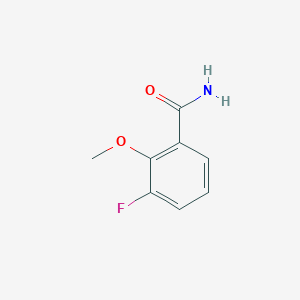
![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)


